Tricyclo[4.1.0.02,7]hept-4-en-3-one
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Overview
Description
Preparation Methods
The synthesis of tricyclo[4.1.0.02,7]hept-4-en-3-one involves several steps. One method includes the β-elimination of acetic acid, which is part of a reaction sequence involving the 1,4-addition of propanethiol to bicyclo[3.2.0]hepta-3,6-dien-2-one, followed by photochemical construction of the bicyclobutane ring
Chemical Reactions Analysis
Tricyclo[4.1.0.02,7]hept-4-en-3-one undergoes various chemical reactions, including thermolysis, which leads to an unusual bond reorganization. This reaction involves the alkenic carbon atoms constructing the cyclobutene ring in the product, bicyclo[3.2.0]hepta-3,6-dien-2-one . Common reagents and conditions for these reactions include photochemical and thermal conditions, which facilitate the rearrangement and formation of new ring structures.
Scientific Research Applications
Tricyclo[4.1.0.02,7]hept-4-en-3-one is primarily used in scientific research to study its unique structural and reactive properties. Its unusual thermal behavior and bond reorganization reactions make it a subject of interest in organic chemistry. Additionally, its structure and reactivity provide insights into the behavior of strained ring systems and the mechanisms of complex rearrangement reactions .
Mechanism of Action
The mechanism of action for tricyclo[4.1.0.02,7]hept-4-en-3-one involves the reorganization of its bonds during thermolysis. The alkenic carbon atoms play a crucial role in constructing the cyclobutene ring in the product, bicyclo[3.2.0]hepta-3,6-dien-2-one . This process highlights the compound’s ability to undergo significant structural changes under specific conditions.
Comparison with Similar Compounds
Tricyclo[4.1.0.02,7]hept-4-en-3-one can be compared to other tricyclic compounds, such as 1,2-bis(trimethylsilyl)this compound. The latter is a novel substituted tropovalene synthesized from 4-acetoxy-2-cyclopenten-1-one and bis(trimethylsilyl)acetylene . While both compounds share a similar tricyclic structure, the presence of trimethylsilyl groups in the latter introduces different reactivity and properties.
Conclusion
This compound is a fascinating compound with unique structural and reactive properties. Its synthesis, reactions, and applications in scientific research make it a valuable subject of study in organic chemistry. The compound’s ability to undergo significant structural changes under specific conditions highlights its potential for further exploration and understanding of complex organic reactions.
Properties
CAS No. |
58987-16-9 |
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Molecular Formula |
C7H6O |
Molecular Weight |
106.12 g/mol |
IUPAC Name |
tricyclo[4.1.0.02,7]hept-4-en-3-one |
InChI |
InChI=1S/C7H6O/c8-4-2-1-3-5-6(3)7(4)5/h1-3,5-7H |
InChI Key |
BVLLUVMUVJPECP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C2C3C1C32 |
Origin of Product |
United States |
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